molecular formula C17H23F3N2O3S B2664670 3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide CAS No. 2309747-32-6

3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide

Cat. No.: B2664670
CAS No.: 2309747-32-6
M. Wt: 392.44
InChI Key: VDNSOOGLSUTXBD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a trifluoroethyl-substituted piperidine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl iodide.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through sulfonylation reactions using benzenesulfonyl chloride.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of trifluoroethyl and benzenesulfonyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c18-17(19,20)13-22-9-6-14(7-10-22)12-21-16(23)8-11-26(24,25)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNSOOGLSUTXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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